molecular formula C14H8N4O3 B8531179 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 61620-60-8

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B8531179
CAS RN: 61620-60-8
M. Wt: 280.24 g/mol
InChI Key: JBEAMYSRTVXNRL-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H8N4O3 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61620-60-8

Product Name

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile

Molecular Formula

C14H8N4O3

Molecular Weight

280.24 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C14H8N4O3/c15-8-10-9-17(11-4-2-1-3-5-11)16-14(10)12-6-7-13(21-12)18(19)20/h1-7,9H

InChI Key

JBEAMYSRTVXNRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Heat at its boiling point a mixture of 10 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxamide and 16.5 g of phosphorus oxychloride in 100 ml of 1,2-dichloroethane for 1 hour. Pour the resulting solution onto ice, and adjust the pH-value to 4 with saturated caustic soda solution. Separate the organic phase. Wash it with water and then evaporate it to dryness to obtain a 95% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile [m.p. 190° to 192° C].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Stir 5 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde together with 1.29 of hydroxylamine hydrochloride and 1.52 g of anhydrous sodium acetate in 15 ml of dimethylformamide for 1.5 hours at room temperature. Then add 2.85 g of phosphorus oxychloride dropwise to the resulting reaction mixture, the temperature of which rises to 40° C. Stir for 1 hour and then confirm that the reaction is complete by a thin layer chromatograph. Allow the solution to stand overnight and then pour onto 90 ml of ice water. Stir for 30 minutes at room temperature and then for 30 minutes at 40° C. Draw off the formed precipitate by vacuum filtration, wash the precipitate well with water and dry to obtain a 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile [m.p. 190° to 192° C].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
90 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Boil (under reflux) 5 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde together with 7.6 g of activated manganese dioxide and 300 ml of toluene with the introduction of ammonia using a water-trap. Filter after 5 hours and then evaporate the filtrate to dryness in vacuo before recrystallizing three times from dimethylformamide and water to obtain 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile [m.p. 190° to 192° C].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Add a solution of 0.25 g of 4-amino-3-(5-nitro-2-furyl)-1-phenylpyrazole hydrochloride in 2 ml of pyridine dropwise over a period of from 1 to 2 hours to a solution of 0.22 g of sodium nitrite in 3 ml of concentrated sulfuric acid and 1.75 ml of water at 0° C. Stir the resulting reaction mixture for 0.5 hour, and then precipitate the diazonium salt by adding ice and water to the reaction mixture. Add the precipitate to a heated (90° C) solution of 300 mg of potassium cyanide and 200 ml of copper(I)cyanide in 20 ml of water. Stir the prepared admixture for 15 minutes at 90° C, cool down, draw off the formed precipitate and chromatograph with methylene chloride on silica gel to obtain 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile [m.p. 190° to 192° C].
Name
4-amino-3-(5-nitro-2-furyl)-1-phenylpyrazole hydrochloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Add 9.4 ml of thionyl chloride to a suspension of 32.6 g of finely-ground 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehydeoxime in 250 ml of carbon tetrachloride at 60° to 65° C. Stir the resulting admixture for 1.5 hours at this temperature and for 2 hours under reflux. Separate the formed precipitate by vacuum filtration at room temperature. Wash the filter residue (precipitate) with carbon tetrachloride and dry to obtain a 96% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile [m.p. 190° to 192° C].
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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